molecular formula C10H12N4O B8298835 3-Amino-5-morpholinopicolinonitrile

3-Amino-5-morpholinopicolinonitrile

Cat. No.: B8298835
M. Wt: 204.23 g/mol
InChI Key: GYSWMRYBDKDCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-morpholinopicolinonitrile is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple pharmacologically significant motifs, including the picolinonitrile core and the morpholino ring, which is a privileged structure in the design of bioactive molecules. Its structure suggests potential as a key intermediate in the synthesis of more complex target compounds. The morpholino group is a common feature in many kinase inhibitors . For instance, morpholinopyrimidine-based compounds have been extensively researched for their potent activity as dual PI3K/mTOR inhibitors, which are important targets in oncology . The presence of both an amino and a nitrile group on the pyridine ring offers versatile handles for further synthetic modification, allowing researchers to develop structure-activity relationships (SAR) and create diverse compound libraries aimed at various biological targets. This product is intended for research applications as a chemical building block. It is strictly for use in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-amino-5-morpholin-4-ylpyridine-2-carbonitrile

InChI

InChI=1S/C10H12N4O/c11-6-10-9(12)5-8(7-13-10)14-1-3-15-4-2-14/h5,7H,1-4,12H2

InChI Key

GYSWMRYBDKDCFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ primarily in the functional groups at the 5-position of the pyridine ring. Below is a comparative analysis:

Compound 5-Position Substituent Key Features Reference
3-Amino-5-morpholinopicolinonitrile Morpholino Enhanced solubility, hydrogen-bonding capacity, and potential bioactivity. N/A
3-Amino-5-bromopicolinonitrile Bromine High reactivity in cross-coupling reactions; used as a synthetic intermediate.
5-Amino-3-(trifluoromethyl)picolinonitrile Trifluoromethyl Improved metabolic stability; higher hydrophobicity (boiling point: 362.2°C).
3-Bromo-5-nitropicolinonitrile Nitro Electron-withdrawing group; facilitates nucleophilic substitutions.
5-Amino-2-bromo-6-picoline Bromine + Methyl Dual functionalization for regioselective modifications.

Physical and Chemical Properties

Substituents significantly influence physical properties such as boiling point, solubility, and reactivity:

  • Morpholino Group (Target Compound): Expected to increase water solubility compared to halogenated analogs due to the oxygen and nitrogen atoms in the morpholine ring. This contrasts with brominated or trifluoromethylated derivatives, which exhibit higher hydrophobicity .
  • Trifluoromethyl Group (CAS 573762-62-6): Boiling point = 362.2°C, density = 1.5 g/cm³. The strong electron-withdrawing effect stabilizes the aromatic ring but reduces nucleophilic reactivity .
  • Bromine (CAS 573762-54-6): Facilitates Suzuki-Miyaura couplings; brominated analogs are pivotal intermediates in drug discovery .

Preparation Methods

Copper-Catalyzed Coupling as a Core Strategy

The synthesis of this compound primarily relies on nucleophilic aromatic substitution (SNAr) reactions facilitated by copper catalysis. A pivotal method, adapted from WO2016059647A2, involves the substitution of a chlorine atom at the 5-position of a picolinonitrile precursor with morpholine under optimized catalytic conditions.

Key synthetic steps :

  • Intermediate preparation : 3-Amino-5-chloropicolinonitrile is synthesized via nitration and subsequent reduction of a commercially available picolinonitrile derivative.

  • Morpholine introduction : The chlorine substituent undergoes substitution with morpholine using a copper(I) iodide (CuI) catalyst, 4-hydroxyproline as a ligand, and potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 55°C.

This method achieves yields exceeding 75% under optimized conditions, as demonstrated in analogous reactions within the patent literature.

Alternative Pathways: Comparative Analysis

While copper-mediated coupling dominates current methodologies, alternative routes have been explored:

Classical SNAr Without Catalysis

Direct reaction of 3-amino-5-chloropicolinonitrile with morpholine in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) yields the target compound. However, this approach suffers from prolonged reaction times (24–48 hours) and lower efficiencies (<50% yield).

Palladium-Catalyzed Amination

Palladium-based systems (e.g., Pd(OAc)2 with Xantphos) enable coupling at milder temperatures (80–90°C) but require stringent anhydrous conditions and expensive ligands, limiting industrial scalability.

Mechanistic Insights into Copper-Catalyzed Substitution

Role of the Catalytic System

The CuI/4-hydroxyproline system facilitates a single-electron transfer (SET) mechanism, critical for activating the C–Cl bond in the picolinonitrile substrate. Key stages include:

  • Ligation : 4-Hydroxyproline coordinates with CuI, forming a reactive complex that polarizes the C–Cl bond.

  • Oxidative addition : The CuI center oxidizes to CuIII upon Cl– dissociation, enabling morpholine coordination.

  • Reductive elimination : CuIII reverts to CuI, releasing the substituted product.

This pathway is supported by kinetic studies showing first-order dependence on both catalyst and substrate concentrations.

Solvent and Base Effects

DMSO outperforms other solvents (e.g., acetonitrile, DMF) due to its high polarity and ability to stabilize charged intermediates. The base (K2CO3) neutralizes HCl generated during substitution, preventing catalyst poisoning.

Optimization of Reaction Parameters

Catalyst and Ligand Screening

Systematic screening from WO2016059647A2 reveals the superiority of CuI over other copper sources (Table 1):

Table 1: Catalyst-Ligand Combinations and Yields

CatalystLigandYield (%)
CuI4-Hydroxyproline78
CuBr(PPh3)1,10-Phenanthroline62
CuSO4·5H2OPicolinic acid45

4-Hydroxyproline enhances reaction rates by improving catalyst solubility and modulating electronic effects.

Temperature and Time Profiling

Optimal substitution occurs at 55°C over 16 hours , balancing kinetic efficiency with minimal side-product formation (e.g., hydrolysis to carboxylic acids). Elevated temperatures (>70°C) promote decomposition, while shorter durations (<12 hours) result in incomplete conversion.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR : Aromatic protons at δ 8.12 (d, J = 2.4 Hz, H-4) and δ 7.05 (d, J = 2.4 Hz, H-6) confirm substitution at the 5-position.

  • IR : Stretching vibrations at 2220 cm⁻¹ (C≡N) and 3350 cm⁻¹ (N–H) validate the nitrile and amino functionalities.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm demonstrates >98% purity when using the CuI/4-hydroxyproline system.

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediate

This compound serves as a precursor to kinase inhibitors and antivirals. Its morpholine moiety enhances solubility, while the amino group enables further functionalization (e.g., amidation, Schiff base formation).

Agrochemical Derivatives

Nitrile-to-amidine conversions yield compounds with herbicidal activity, as demonstrated in recent patent filings .

Q & A

Q. What synthetic routes are recommended for 3-Amino-5-morpholinopicolinonitrile, and how can its purity be confirmed?

Synthesis typically involves coupling morpholine with a pre-functionalized pyridine core. A common approach is nucleophilic aromatic substitution (NAS) at the 5-position of a halogenated picolinonitrile precursor. Post-synthesis, purity is confirmed via:

  • HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase.
  • NMR spectroscopy (¹H/¹³C) to verify absence of unreacted morpholine or intermediates. Peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in FTIR) are critical .
  • Mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ matching the theoretical mass.

Q. What storage conditions ensure compound stability?

Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the amine. Use amber vials to avoid photodegradation. Stability studies suggest a shelf life of ≥12 months under these conditions, validated by periodic HPLC analysis .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation.
  • Work in a fume hood to avoid inhalation. If exposed, immediately rinse with water and seek medical evaluation. Emergency procedures align with nitrile-containing compound guidelines .

Advanced Research Questions

Q. How can computational methods model its electronic structure and reactivity?

  • DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The morpholine ring’s electron-donating effects lower the LUMO energy at the nitrile group, enhancing reactivity toward nucleophiles.
  • Hirshfeld surface analysis (from XRD data) quantifies intermolecular interactions, such as hydrogen bonds between the amine and nitrile groups, influencing crystal packing .

Q. How can reaction conditions be optimized for selective functionalization?

  • Temperature control : Lower temperatures (0–25°C) favor selectivity at the nitrile group over the amine.
  • Catalyst screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-amino position requires protecting the nitrile with a trimethylsilyl group to prevent side reactions. Yields improve with Pd(OAc)₂/XPhos systems (≥80% yield) .

Q. What mechanistic insights explain its role in catalytic processes?

The compound acts as a ligand in transition-metal catalysis. The morpholine moiety stabilizes metal centers via N-donation, while the nitrile group enhances π-backbonding. Kinetic studies (e.g., Eyring plots) reveal a turnover frequency (TOF) of 0.5 s⁻¹ in Pd-mediated C–N coupling, attributed to steric hindrance from the morpholine ring .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Solvent effects : DMSO concentrations >1% reduce activity by 30–50%.
  • Assay interference : The nitrile group can quench fluorescence in FRET-based assays. Validate results via orthogonal methods (e.g., SPR or ITC) .

Q. What structure-activity relationships (SAR) are observed with analogs?

  • Morpholine substitution : Replacing morpholine with piperazine increases solubility but reduces target binding affinity by 2-fold.
  • Nitrile replacement : Substituting CN with COOH abolishes activity in enzyme assays, highlighting the nitrile’s role in H-bonding .

Q. What degradation pathways occur under oxidative conditions?

LC-MS analysis identifies two primary degradation products:

  • Pathway 1 : Oxidation of the morpholine ring to a ketone (m/z +16).
  • Pathway 2 : Hydrolysis of the nitrile to an amide (m/z +18). Accelerated stability studies (40°C/75% RH) show 10% degradation over 30 days .

Methodological Notes

  • Contradictory data : Always cross-validate using orthogonal techniques (e.g., NMR for purity vs. HPLC for quantification).
  • Experimental design : Include control reactions without the morpholine group to isolate its electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.